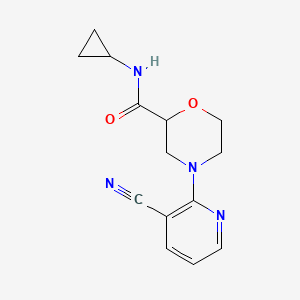![molecular formula C19H26N6 B12266635 N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12266635.png)
N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine and pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include halogenated pyrimidines, piperidine derivatives, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives that share structural features with N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine. Examples include:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets this compound apart is its unique combination of piperidine and pyrimidine moieties, which may confer distinct pharmacological properties and therapeutic potential compared to other similar compounds .
Propiedades
Fórmula molecular |
C19H26N6 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C19H26N6/c1-14-10-20-19(21-11-14)24(2)16-7-4-8-25(12-16)18-9-17(22-13-23-18)15-5-3-6-15/h9-11,13,15-16H,3-8,12H2,1-2H3 |
Clave InChI |
RCYXCYNWWPFYEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=NC(=C3)C4CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone](/img/structure/B12266553.png)
![N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B12266563.png)
![3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B12266569.png)
![N-(2-ethoxyphenyl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B12266570.png)
![4-Methoxy-7-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12266577.png)
![5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266582.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B12266587.png)
![4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266596.png)
![4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12266613.png)
![1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B12266621.png)
![5-Fluoro-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12266625.png)
![4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12266629.png)
![1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine](/img/structure/B12266632.png)

